Benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester
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Overview
Description
Benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core substituted with a fluorine atom at the 2-position and a 2-(4-bromophenyl)-2-oxoethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester typically involves the esterification of 4-bromo-2-fluorobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The fluorine and bromine substituents enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: A precursor in the synthesis of the ester compound.
2-Fluoro-4-bromobenzaldehyde: Another benzoic acid derivative with similar substituents.
4-Bromo-2-fluorophenylacetic acid: A related compound with a different functional group.
Uniqueness
Benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester is unique due to its specific ester functional group and the presence of both fluorine and bromine atoms. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFO3/c16-11-7-5-10(6-8-11)14(18)9-20-15(19)12-3-1-2-4-13(12)17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLBMPXALSKGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353666 |
Source
|
Record name | Benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1645-30-3 |
Source
|
Record name | Benzoic acid, 2-fluoro-, 2-(4-bromophenyl)-2-oxoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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